molecular formula C21H22Cl2N4O2S B2675196 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391952-62-8

2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2675196
CAS No.: 391952-62-8
M. Wt: 465.39
InChI Key: HYSLOLNIICTQRW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N4O2S and its molecular weight is 465.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of related compounds, such as 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, have been explored. These studies involve detailed synthesis methods, characterization through techniques like IR, 1H NMR spectra, and X-ray diffraction, offering insights into their molecular structure and potential functionalities (Xue et al., 2008).

Potential Agricultural Applications

Research on chloroacetanilide herbicides and dichloroacetamide safeners, which share structural similarities with the target compound, focuses on their synthesis for studies on metabolism and mode of action, indicating the relevance of such compounds in developing agricultural chemicals (B. Latli & J. Casida, 1995).

Material Science Applications

The interaction of similar compounds with methyl(organyl)dichlorosilanes to form heterocycles, as investigated through NMR and FTIR spectra, demonstrates the potential of these compounds in material science, particularly in synthesizing new materials with unique properties (N. Lazareva et al., 2017).

Quantum Chemical Studies

Quantum chemical calculations have been applied to related dichlorophenyl acetamide derivatives to understand their conformation, vibrational spectroscopy, electronic properties, and reactivity. These studies provide foundational knowledge for further applications in designing compounds with specific electronic and structural characteristics (N. Choudhary et al., 2014).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2S/c1-3-9-30-21-26-25-19(27(21)16-6-4-5-14(2)10-16)12-24-20(28)13-29-18-8-7-15(22)11-17(18)23/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSLOLNIICTQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.